molecular formula C20H16N2O4S B12764971 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(4-methoxyphenyl)-, 6,6-dioxide CAS No. 135521-76-5

4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(4-methoxyphenyl)-, 6,6-dioxide

Cat. No.: B12764971
CAS No.: 135521-76-5
M. Wt: 380.4 g/mol
InChI Key: RRWXRQGUWDNKAQ-UHFFFAOYSA-N
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Description

4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(4-methoxyphenyl)-, 6,6-dioxide is a complex organic compound with the molecular formula C20H16N2O4S and a molecular weight of 380.417. This compound is known for its unique structure, which includes a benzothiopyrano and pyran ring system, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(4-methoxyphenyl)-, 6,6-dioxide typically involves multi-step organic reactionsThe final steps involve the addition of the amino and methoxyphenyl groups, as well as the oxidation to form the dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(4-methoxyphenyl)-, 6,6-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(4-methoxyphenyl)-, 6,6-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(4-methoxyphenyl)-, 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiopyrano and pyran derivatives, such as:

Uniqueness

What sets 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(4-methoxyphenyl)-, 6,6-dioxide apart is its unique combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

135521-76-5

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

4-(4,4-dioxo-8-oxa-4λ6-thia-11,12-diazatetracyclo[8.8.0.02,7.013,18]octadeca-1,5,9,13(18),14,16-hexaen-15-yl)phenol

InChI

InChI=1S/C20H16N2O4S/c23-14-4-1-12(2-5-14)13-3-6-15-17(9-13)21-22-18-10-26-19-7-8-27(24,25)11-16(19)20(15)18/h1-10,19,21-23H,11H2

InChI Key

RRWXRQGUWDNKAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C4=C(C=C(C=C4)C5=CC=C(C=C5)O)NNC3=COC2C=CS1(=O)=O

Origin of Product

United States

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